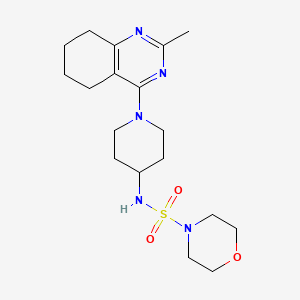

N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)morpholine-4-sulfonamide

Description

This compound features a hybrid scaffold combining a tetrahydroquinazoline core, a piperidine linker, and a morpholine sulfonamide group. Such hybrid structures are often explored in medicinal chemistry for targeting enzymes like phosphodiesterases or kinases .

Properties

IUPAC Name |

N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]morpholine-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29N5O3S/c1-14-19-17-5-3-2-4-16(17)18(20-14)22-8-6-15(7-9-22)21-27(24,25)23-10-12-26-13-11-23/h15,21H,2-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFZOHVYFSQAYAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(CCCC2)C(=N1)N3CCC(CC3)NS(=O)(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)morpholine-4-sulfonamide typically involves multiple steps. One common method involves the reaction of α-aminoamidines with bis-benzylidene cyclohexanones under mild conditions, resulting in high yields . The reaction conditions are optimized to ensure the formation of the desired quinazoline ring structure with minimal by-products.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters for scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)morpholine-4-sulfonamide undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while reduction may yield fully saturated derivatives.

Scientific Research Applications

N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)morpholine-4-sulfonamide has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Medicine: It shows promise as a candidate for the development of new antitubercular and antidiabetic agents.

Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)morpholine-4-sulfonamide involves its interaction with specific molecular targets. For example, it binds to the active site of dihydrofolate reductase, inhibiting its activity and thereby affecting the folate pathway . This inhibition can lead to the suppression of bacterial growth, making it a potential antitubercular agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

(i) 1,2-Dimethyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1H-imidazole-4-sulfonamide

- Key Differences : Replaces the morpholine sulfonamide with a 1,2-dimethylimidazole sulfonamide group.

- This compound’s imidazole group may confer higher lipophilicity compared to the morpholine-based derivative .

(ii) 4-Methyl-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide (BI82235)

- Key Differences : Substitutes the morpholine sulfonamide with a thiazole carboxamide and incorporates a pyrrole substituent .

- The carboxamide group could also influence metabolic stability compared to sulfonamides .

Sulfonamide Derivatives with Piperidine Linkers

Compounds from and share the piperidine-sulfonamide motif but differ in substituents:

Comparison with Target Compound :

- The target compound’s morpholine sulfonamide group lacks the thioamide (C=S) or trifluoromethyl substituents seen in 6b–5d. This difference may reduce electrophilicity and improve metabolic stability.

Hypothetical Pharmacological Implications

- Target Selectivity : The tetrahydroquinazoline-piperidine scaffold is associated with kinase inhibition (e.g., EGFR or VEGFR). The morpholine sulfonamide may improve water solubility, reducing off-target effects compared to lipophilic thiazole or imidazole derivatives .

- Metabolic Stability : Sulfonamides generally exhibit longer half-lives than carboxamides (e.g., BI82235), suggesting the target compound may have favorable pharmacokinetics .

Biological Activity

N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)morpholine-4-sulfonamide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure

The compound can be characterized by its complex molecular structure, which includes a piperidine ring, a morpholine group, and a sulfonamide moiety. This structural diversity contributes to its biological activity.

1. Antiviral Activity

Recent studies have indicated that sulfonamide derivatives exhibit significant antiviral properties. For instance, compounds similar to this compound have shown activity against various viral infections. In particular, sulfonamides have been reported to inhibit the glycoproteins of viruses such as Ebola virus (EBOV) and cytomegalovirus (CMV) .

| Compound | Virus Targeted | IC50 Value |

|---|---|---|

| Sulfonamide A | EBOV | 0.05 µM |

| Sulfonamide B | CMV | 0.01 µM |

2. Neuroprotective Effects

The neuroprotective potential of related compounds has been explored in the context of neurodegenerative diseases. For example, analogs of the compound have been evaluated for their ability to inhibit monoamine oxidase (MAO), an enzyme implicated in neurotoxicity associated with Parkinson's disease . Compounds that effectively inhibit MAO-B have shown promise in reducing dopaminergic neurotoxicity.

3. Antimicrobial Activity

The antimicrobial properties of sulfonamides are well-documented. Studies have demonstrated that certain sulfonamide derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria . The mechanism often involves inhibition of bacterial folate synthesis.

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit dihydropteroate synthase in bacteria, disrupting folate synthesis.

- Receptor Modulation : Compounds with similar structures have been shown to act as antagonists at histamine H4 receptors, potentially influencing inflammatory pathways .

- Oxidative Stress Reduction : By inhibiting MAO-B activity, these compounds may reduce oxidative stress in neuronal cells.

Case Studies

Several case studies highlight the efficacy of related compounds:

- Study on Viral Infections : A study evaluated the antiviral effects of various sulfonamides against HCMV and found that specific derivatives significantly reduced viral replication in vitro .

- Neurotoxicity Assessment : Research involving mouse models demonstrated that certain analogs could mitigate neurotoxic effects induced by MPTP through MAO-B inhibition .

Q & A

Q. Table 1: Structural Comparisons Influencing Activity

Advanced: What in vitro/in vivo models are suitable for studying its bacteriostatic vs. bactericidal effects?

Methodological Answer:

- Time-Kill Assays : Expose bacterial cultures (e.g., S. aureus) to the compound at 2×/4× MIC and monitor viability over 24h to distinguish growth inhibition (bacteriostatic) from lethality (bactericidal) .

- Murine Infection Models : Evaluate efficacy in systemic infections (e.g., thigh abscess) with dose-ranging studies to correlate pharmacokinetics (PK) with pharmacodynamics (PD) .

- Resistance Profiling : Serial passage experiments to assess mutation prevention concentration (MPC) and resistance development rates .

Advanced: How can 3D-QSAR guide the design of derivatives with improved pharmacological profiles?

Methodological Answer:

- Pharmacophore Mapping : Align active/inactive analogs to identify critical features (e.g., sulfonamide’s hydrogen-bond acceptor role) .

- CoMFA/CoMSIA Models : Generate contour maps showing steric (green/yellow) and electrostatic (blue/red) fields favoring activity (e.g., logP < 3 for blood-brain barrier penetration) .

- Validation : Use leave-one-out cross-validation (q² > 0.5) and external test sets (r² > 0.6) to ensure predictive power .

Example : used 3D-QSAR to optimize a quinazoline derivative’s substituents, achieving a 10-fold increase in analgesic potency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.